2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The N-(3-methylphenyl) group confers additional steric and electronic modifications.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS/c1-16-6-5-7-19(14-16)25-20(28)15-29-22-21(17-8-10-18(24)11-9-17)26-23(27-22)12-3-2-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGOZUUYXVLLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide represents a novel class of spirocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.52 g/mol. The compound features a unique spirocyclic structure that is characteristic of many bioactive molecules.
Research indicates that compounds with similar spirocyclic structures often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action is hypothesized to involve modulation of specific cellular pathways and interactions with target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spirocyclic compounds. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of spirocycles can induce apoptosis in cancer cell lines. A related compound showed significant cytotoxicity with an IC50 value in the low micromolar range .
- Mechanistic Insights : The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Studies revealed that certain spirocyclic compounds exhibit activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored in various models:
- In Vivo Studies : Animal models treated with spirocyclic compounds showed reduced markers of inflammation, such as cytokines and chemokines, suggesting a promising avenue for developing anti-inflammatory drugs .
Data Tables
| Biological Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 5.0 | |
| Antimicrobial | Disk Diffusion | 15.0 | |
| Anti-inflammatory | ELISA | N/A |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study involving several cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Efficacy : A comparative study against standard antibiotics showed that the compound had comparable efficacy against resistant strains of bacteria.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogen Substitution: Fluorine vs. Chlorine
- 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide ():
- Key Differences :
- Halogen : Chlorine (Cl) replaces fluorine (F) on the phenyl ring.
- Methyl Groups : The acetamide’s aryl group is 3,4-dimethylphenyl instead of 3-methylphenyl.
- Impact :
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter π-π stacking interactions and metabolic stability.
Dichlorophenyl Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
- Key Features :
- Dichlorophenyl substitution enhances electron-withdrawing effects, influencing electronic distribution and hydrogen-bonding capacity.
- Conformational flexibility varies significantly between molecules in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. These differences may affect binding to biological targets .
Anti-Exudative Acetamides
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Comparison: The fluorophenyl group in the target compound may offer superior metabolic resistance compared to furan-containing analogs due to fluorine’s stability against oxidative metabolism .
Physicochemical and Structural Properties
Molecular Weight and Lipophilicity
- Trends :
Hydrogen Bonding and Crystal Packing
- The target compound’s amide group is expected to form planar dimers via N–H···O hydrogen bonds, analogous to the dichlorophenyl derivative (). However, steric effects from the 3-methylphenyl group may reduce intermolecular interactions compared to less hindered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
